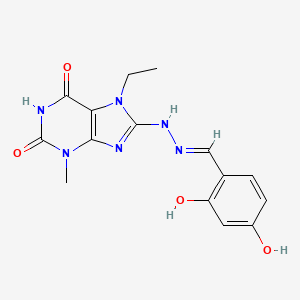
(E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of purine derivatives, including compounds similar to the one , typically involves the modification of the purine nucleus with various substituents to achieve desired properties. A relevant example includes the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors from 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, where substituents at the N-1 and N-7 positions significantly impact the compounds' inhibitory activities (Didunyemi et al., 2015). While this does not directly describe the synthesis of the exact compound , it highlights the synthetic versatility of purine derivatives and the potential methodologies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of purine derivatives plays a crucial role in their chemical behavior and potential applications. Studies on similar compounds, such as the crystal structures of 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole, provide insights into the impact of structural modifications on the properties of purine derivatives (J. Wouters, B. Norberg, & S. Guccione, 2002). Such studies are essential for understanding the intricate details of molecular geometry, which influences the compound's reactivity and interactions with biological targets.
Chemical Reactions and Properties
Purine derivatives undergo a variety of chemical reactions, influenced by their substituents. For example, the synthesis and properties of 8-benzyltetrahydropyrazino[2,1-f]purinediones, which share a similar purine core with the compound of interest, demonstrate the compounds' ability to interact with biological targets, such as adenosine receptors and monoamine oxidases (A. Brunschweiger et al., 2014). These interactions are critical for the potential therapeutic applications of purine derivatives.
Physical Properties Analysis
The physical properties of purine derivatives, including solubility, melting points, and crystal structure, are essential for their practical applications. The crystal structure and intermolecular interactions within similar compounds provide valuable information for predicting the behavior of new purine derivatives in different environments (R. Shukla et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, define the applications and synthetic pathways of purine derivatives. For instance, the transformations of certain benzopyran diones under different conditions reveal the versatility and reactivity of the purine scaffold, potentially applicable to the compound (K. V. Shcherbakov et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- The compound and its derivatives have been synthesized and structurally elucidated using spectroscopic methods, such as NMR and MS spectrometry, highlighting their potential in chemical research and pharmaceutical development (Gobouri, 2020).
Biomedical Applications
- Hydrazine functional derivatives, which include the compound , are used in medical practice for various treatments, including depression, infection diseases, hypertension, and diabetes. This indicates the compound's potential use in pharmaceutical research and drug development (Korobko, 2016).
- Research into water-soluble tricyclic xanthine derivatives, which are structurally related to the compound, suggests potential applications in developing multitarget drugs for neurodegenerative diseases (Brunschweiger et al., 2014).
Synthesis Techniques
- Advanced techniques for synthesizing related compounds, such as 8-benzyltetrahydropyrazino[2,1‐f]purinediones, involve methodologies that might be applicable to the synthesis and study of the target compound (Brunschweiger et al., 2014).
- Techniques for creating new fused purine analogues, including variations of the target compound, have been explored, showing the compound's potential in creating novel anticancer agents (Hassan et al., 2017).
Molecular Structure Studies
- Crystallographic and computational studies of related purine derivatives, including caffeine derivatives, have been conducted to understand their molecular structures, which could be relevant to the study of the target compound (Mabied et al., 2014).
Sensor Applications
- A novel hydrazone Schiff's base, structurally related to the target compound, has been synthesized as a dual-mode chromofluorogenic sensor for fluoride ions, indicating potential applications of the compound in environmental monitoring and testing (Yadav et al., 2020).
Eigenschaften
IUPAC Name |
8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4/c1-3-21-11-12(20(2)15(25)18-13(11)24)17-14(21)19-16-7-8-4-5-9(22)6-10(8)23/h4-7,22-23H,3H2,1-2H3,(H,17,19)(H,18,24,25)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPKGTKFVHUOAD-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

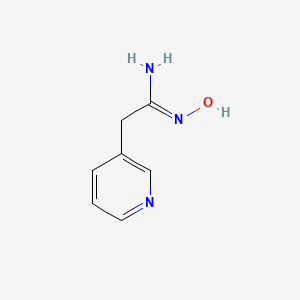



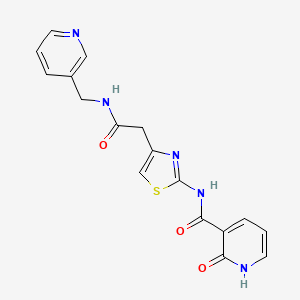
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2488918.png)
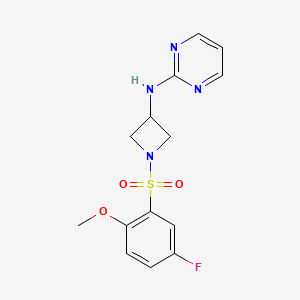
![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B2488925.png)
![2-[Cyano(4-fluorophenyl)amino]acetonitrile](/img/structure/B2488927.png)
![2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B2488928.png)
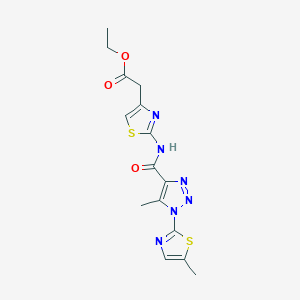
![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)
